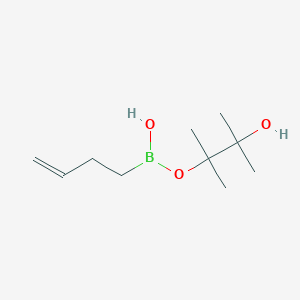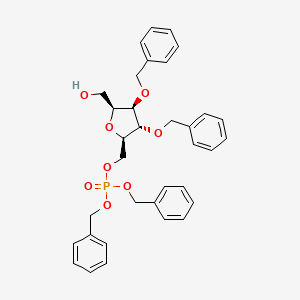
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves multiple steps, including the protection and deprotection of hydroxyl groups, benzylation, and phosphorylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Mecanismo De Acción
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-phenyl(diisopropyl)silyl-D-glucitol
- 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis(dibenzylphosphate)
Uniqueness
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is unique due to its specific molecular structure and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C34H37O8P |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
dibenzyl [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C34H37O8P/c35-21-31-33(37-22-27-13-5-1-6-14-27)34(38-23-28-15-7-2-8-16-28)32(42-31)26-41-43(36,39-24-29-17-9-3-10-18-29)40-25-30-19-11-4-12-20-30/h1-20,31-35H,21-26H2/t31-,32+,33+,34+/m0/s1 |
Clave InChI |
IYRWMYOBDFJOAR-KRFMAMIKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](O[C@@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
SMILES canónico |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





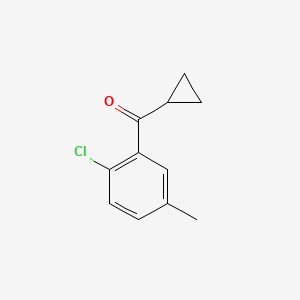
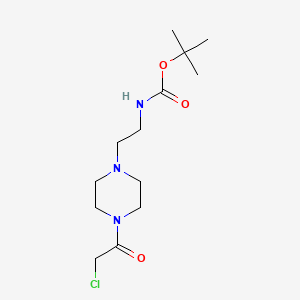
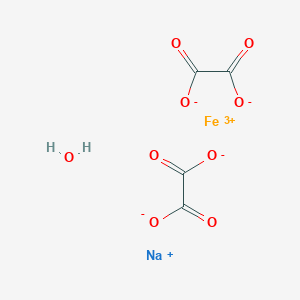
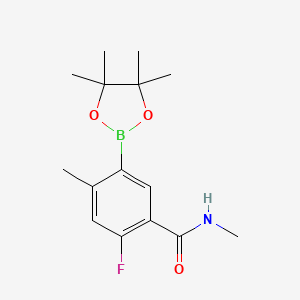


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)


